molecular formula C16H16N2O B5710987 N-Phenyl-N'-(2-cyclopropylphenyl)urea

N-Phenyl-N'-(2-cyclopropylphenyl)urea

Cat. No.: B5710987
M. Wt: 252.31 g/mol
InChI Key: IFNROWJNGBOCEV-UHFFFAOYSA-N
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Description

N-Phenyl-N’-(2-cyclopropylphenyl)urea is a compound belonging to the class of N-substituted ureas. These compounds are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The molecular formula of N-Phenyl-N’-(2-cyclopropylphenyl)urea is C16H16N2O, and it has a molecular weight of 252.316 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenyl-N’-(2-cyclopropylphenyl)urea can be synthesized through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is simple, mild, and efficient, yielding high chemical purity . Another method involves treating primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source (NH3 or ammonium carbamate) in methanol. The use of 2,2,2-trifluoroethanol (TFE) as the solvent increases the electrophilicity of the hypervalent iodine species, facilitating the synthesis .

Industrial Production Methods

Industrial production of N-substituted ureas, including N-Phenyl-N’-(2-cyclopropylphenyl)urea, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia. These reactions can be scaled up for large-volume production, making them suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N’-(2-cyclopropylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-phenyl-N’-(2-cyclopropylphenyl)urea oxides, while reduction reactions may produce N-phenyl-N’-(2-cyclopropylphenyl)urea amines.

Scientific Research Applications

N-Phenyl-N’-(2-cyclopropylphenyl)urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Phenyl-N’-(2-cyclopropylphenyl)urea involves its interaction with specific molecular targets and pathways. For instance, its cytokinin-like activity in plants is related to its ability to induce shoot regeneration and promote chlorophyll synthesis . In medicinal applications, it may interact with specific enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

N-Phenyl-N’-(2-cyclopropylphenyl)urea can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of N-Phenyl-N’-(2-cyclopropylphenyl)urea, making it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

1-(2-cyclopropylphenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c19-16(17-13-6-2-1-3-7-13)18-15-9-5-4-8-14(15)12-10-11-12/h1-9,12H,10-11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNROWJNGBOCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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